Boc-Nva-OH

概要

説明

科学的研究の応用

Synthesis of Boc-Nva-OH

This compound is synthesized by protecting the amino group of norvaline using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The protection prevents unwanted side reactions during peptide coupling processes.

Scientific Research Applications

This compound finds applications across several domains:

Chemistry

- Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and proteins, aiding in the study of protein structure and function .

- Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) .

Biology

- Enzyme Inhibitors: Researchers utilize this compound to create peptide-based inhibitors that study enzyme activity and protein interactions .

- Probes for Biological Studies: It is used to develop probes that facilitate understanding of cellular processes and molecular interactions .

Medicine

- Therapeutic Peptides: this compound is employed in developing therapeutic peptides and peptidomimetics, which are critical in drug discovery and development .

- Antimicrobial Applications: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic therapies .

Industrial Applications

- Synthetic Peptides Production: The compound is used in producing synthetic peptides for various industrial applications, including material development and catalysis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against resistant bacterial strains. Modifications to the side chains resulted in enhanced efficacy, demonstrating the potential for developing new antibiotics .

Case Study 2: Structural Variations

Another investigation explored how structural variations in this compound derivatives affected their biological activity. Researchers observed significant changes in minimum inhibitory concentration (MIC) values, suggesting that specific modifications could lead to improved therapeutic outcomes .

準備方法

Boc-Nva-OH is synthesized through the protection of the amino group of norvaline with a tert-butyloxycarbonyl (Boc) group. The synthetic route typically involves the reaction of norvaline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction conditions usually include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods follow similar protocols but are scaled up to accommodate larger quantities .

化学反応の分析

Boc-Nva-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule it is reacting with.

作用機序

The mechanism of action of Boc-Nva-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Boc group can be removed under acidic conditions to reveal the free amine, allowing for further modifications or interactions .

類似化合物との比較

Boc-Nva-OH is similar to other Boc-protected amino acids such as Boc-Val-OH, Boc-Leu-OH, and Boc-Ala-OH . its uniqueness lies in the presence of the norvaline residue, which imparts specific properties to the peptides synthesized using this compound . Norvaline is a non-proteinogenic amino acid, meaning it is not commonly found in natural proteins, making this compound a valuable tool for introducing unique structural features into synthetic peptides .

Similar Compounds

- Boc-Val-OH

- Boc-Leu-OH

- Boc-Ala-OH

- Boc-Pro-OH

生物活性

Introduction

Boc-Nva-OH, or N-Boc-norvaline, is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

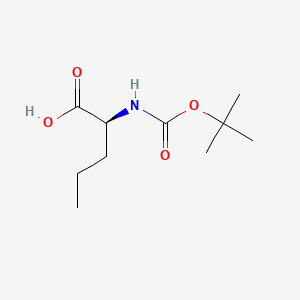

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of norvaline (Nva). This modification enhances the compound's stability and solubility, making it suitable for various synthetic applications. The structural formula can be represented as follows:

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 115.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing norvaline exhibit significant activity against various bacterial strains. For instance, a study demonstrated that this compound derivatives showed minimum inhibitory concentration (MIC) values as low as 2 mg/L against specific Gram-negative bacteria such as Serratia marcescens and Yersinia enterocolitica .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. This is characteristic of membrane-active peptides (MAPs), which alter the packing and organization of lipid bilayers . The interfacial activity of this compound allows it to bind effectively to bacterial membranes, leading to increased permeability and ultimately cell lysis.

Table 2: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Serratia marcescens | 2 |

| Yersinia enterocolitica | 2 |

| Listeria monocytogenes | >8 |

| Enterococcus faecalis | 0.063 |

Case Study 1: Synthesis and Evaluation

In a systematic study, researchers synthesized a series of phosphonotripeptide derivatives incorporating this compound. These compounds were evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the presence of this compound significantly enhanced the antibacterial activity compared to other amino acid derivatives .

Case Study 2: Structural Variations

Another investigation explored the impact of structural variations on the biological activity of this compound derivatives. By modifying the side chains and backbone structures, researchers observed changes in MIC values, suggesting that specific modifications could lead to enhanced efficacy against resistant bacterial strains .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。